molecular formula C11H16N2 B3060773 4-(4-Methylpiperidyl)pyridine CAS No. 80965-30-6

4-(4-Methylpiperidyl)pyridine

Cat. No. B3060773
M. Wt: 176.26 g/mol
InChI Key: FGWQRDGADJMULT-UHFFFAOYSA-N
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Patent
US04772713

Procedure details

The exact procedure of Example 5 for the preparation of 4-pyrrolidinopyridine was followed substituting 12.4 g (0.125 mole) of 4-methylpyridine in 18.6 ml of water for the aqueous pyrrolidine solution. After concentration of the toluene extracts, a quantitative yield of the title compound product was obtained as a reasonably pure oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
18.6 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[CH:11]=[CH:10][N:9]=[CH:8][CH:7]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:12][C:13]1C=CN=CC=1.N1CCCC1.C1(C)C=CC=CC=1>O>[CH3:2][CH:3]1[CH2:13][CH2:12][N:1]([C:6]2[CH:11]=[CH:10][N:9]=[CH:8][CH:7]=2)[CH2:5][CH2:4]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCC1)C1=CC=NC=C1
Step Two
Name
Quantity
12.4 g
Type
reactant
Smiles
CC1=CC=NC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
18.6 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1CCN(CC1)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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